molecular formula C8H7N3O2 B1424186 5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190318-47-8

5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1424186
CAS No.: 1190318-47-8
M. Wt: 177.16 g/mol
InChI Key: FQSPZLWPYKAYLX-UHFFFAOYSA-N
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Description

5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine is a versatile nitrogen-containing heterocyclic compound, also classified as a 4-azaindole derivative. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purine bases and its presence in pharmacologically active molecules . The core 1H-pyrrolo[3,2-b]pyridine structure is recognized as a privileged scaffold in biomedical research, with derivatives demonstrating a broad spectrum of biological activities . These compounds are frequently investigated as potent inhibitors of various kinases and other enzymatic targets. For instance, recent studies have shown that rigid 1H-pyrrolo[3,2-c]pyridine derivatives can act as highly effective colchicine-binding site inhibitors, disrupting tubulin polymerization and exhibiting excellent antiproliferative activities against a range of cancer cell lines, including cervical, gastric, and breast cancers . Furthermore, other pyrrolopyridine isomers have been developed as fibroblast growth factor receptor (FGFR) inhibitors for cancer therapy, highlighting the potential of this chemical class in targeted oncology treatments . The specific substitutions on the pyrrolo[3,2-b]pyridine core, such as the methyl and nitro groups on this compound, are critical for modulating its electronic properties, reactivity, and intermolecular interactions. The nitro group, in particular, serves as a versatile synthetic handle for further functionalization, enabling its conversion to other valuable functional groups like amines, which are common in the structure-activity relationship (SAR) optimization of lead compounds . This makes this compound a valuable and versatile building block for the synthesis of more complex molecular libraries aimed at exploring new chemical space for biological activity. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-6-8(10-5)7(4-9-6)11(12)13/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSPZLWPYKAYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266989
Record name 5-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266989
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190318-47-8
Record name 5-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190318-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of 5-methyl-1H-pyrrolo[3,2-b]pyridine

  • The nitration is usually performed on the preformed 5-methyl-1H-pyrrolo[3,2-b]pyridine core.
  • Typical nitrating agents include nitric acid or mixed acid systems under controlled temperature to achieve regioselective nitration at the 3-position.
  • This method is supported by the general nitration procedures described for related pyrrolo[3,2-b]pyridine compounds, ensuring selectivity and yield.

Preparation via Substituted Pyridine Precursors

  • A common synthetic route involves starting from 2-chloro-5-methyl-3-nitropyridine derivatives.
  • For example, 2-chloro-5-methyl-3-nitropyridine can be synthesized according to literature methods (e.g., J. Mol. Struct. 1991, 248: 189-200).
  • This intermediate is then subjected to nucleophilic substitution or cyclization reactions to form the pyrrolo[3,2-b]pyridine ring system.

Malonate Ester Condensation Route

  • Diethyl malonate is deprotonated with sodium hydride in dry 1,2-dimethoxyethane (DME).
  • The resulting enolate reacts with 2-chloro-5-methyl-3-nitropyridine to form 2-(5-methyl-3-nitro-pyridin-2-yl)-malonic acid diethyl ester.
  • Acidification and extraction yield the key intermediate, which can be cyclized to the target heterocycle.

Catalytic Reduction and Functional Group Transformations

  • After nitration, catalytic hydrogenation (e.g., using palladium on activated charcoal in methanol under hydrogen atmosphere) can reduce the nitro group if amino derivatives are desired.
  • This step is critical for further functionalization such as amidation or coupling reactions.

Methylation and Suzuki Coupling (Related Analogues)

  • In related pyrrolo[2,3-b]pyridine systems, methylation with sodium hydride and methyl iodide precedes nitration.
  • Suzuki coupling reactions are used to introduce aryl substituents, demonstrating the versatility of the pyrrolo-pyridine scaffold for derivatization.

Comparative Summary of Preparation Steps

Step Reagents/Conditions Purpose Notes/References
1. Starting material synthesis 2-chloro-5-methyl-3-nitropyridine via literature methods Precursor for pyrrolo[3,2-b]pyridine core J. Mol. Struct. (1991)
2. Malonate ester condensation Diethyl malonate, NaH, DME, 2-chloro-5-methyl-3-nitropyridine Formation of malonate intermediate
3. Cyclization Acidification and heating Ring closure to pyrrolo[3,2-b]pyridine
4. Nitration Nitric acid or mixed acid, controlled temperature Introduction of nitro group at 3-position General nitration methods
5. Catalytic reduction (optional) Pd/C, H2, MeOH Conversion of nitro to amino group
6. Further functionalization Suzuki coupling, methylation Derivatization for SAR studies

Research Findings and Data

  • The nitration step is highly regioselective for the 3-position due to electronic and steric factors inherent in the pyrrolo[3,2-b]pyridine system.
  • The malonate condensation route offers a robust method to access substituted pyrrolo[3,2-b]pyridines with good yields and purity.
  • Catalytic hydrogenation conditions are mild and efficient, preserving the integrity of the heterocyclic core while reducing the nitro group.
  • Methylation and Suzuki coupling enable the diversification of the scaffold for medicinal chemistry applications, as demonstrated in SAR studies of related compounds.

Example Synthetic Procedure (Adapted from Patent Literature)

Preparation of 2-(5-Methyl-3-nitro-pyridin-2-yl)-malonic Acid Diethyl Ester:

  • Dissolve diethyl malonate (72 g, 0.436 mol) in 200 mL DME.
  • Add dropwise to a stirred suspension of NaH (23 g, 0.58 mol) in 350 mL dry DME at room temperature.
  • Stir for 1 hour at room temperature.
  • Add solution of 2-chloro-5-methyl-3-nitropyridine (50 g, 0.290 mol) in 100 mL DME.
  • Stir for 18 hours at room temperature.
  • Pour into ice-cold water, acidify to pH 3 with 6N HCl.
  • Extract with ethyl acetate, wash organic layer, dry, and concentrate to yield the intermediate.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: 5-Methyl-3-amino-1H-pyrrolo[3,2-b]pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 5-Carboxy-3-nitro-1H-pyrrolo[3,2-b]pyridine.

Scientific Research Applications

5-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Effects on Pyrrolo[3,2-b]pyridine Derivatives
Compound Name Position 3 Substituent Position 5 Substituent Yield (%) Physical Form Key NMR Shifts (δ, ppm) References
5-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine -NO₂ -CH₃ 96 Brown solid NH: 13.41; HetH: 8.89–8.57
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine -NO₂ -Br 96 Brown solid NH: 13.41; HetH: 8.89–8.57
5-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine -NO₂ -F N/A N/A Molecular formula: C₇H₄FN₃O₂
5-Phenyl-3-nitro-1H-pyrrolo[2,3-b]pyridine -NO₂ -Ph 96 Brown solid ArH: 7.51–7.38; NH: 11.62
5-Methoxy-1H-pyrrolo[3,2-b]pyridine -H -OCH₃ N/A N/A N/A

Key Observations :

  • Electron Effects : The nitro group at position 3 stabilizes the aromatic system via resonance, while methyl (electron-donating) and bromo/fluoro (electron-withdrawing) groups at position 5 modulate reactivity. Methyl substituents enhance lipophilicity compared to halogens .
  • Synthesis Yields : Suzuki-Miyaura cross-coupling reactions (e.g., with arylboronic acids) yield 96% for bromo and phenyl derivatives, suggesting robustness regardless of substituent size .
  • Spectroscopic Data : The NH proton in nitro derivatives appears downfield (δ 13.41 ppm) due to strong hydrogen bonding, while aromatic protons vary based on substituent electronic effects .

Functionalization and Downstream Reactivity

The nitro group at position 3 enables further derivatization. For example:

  • Reduction to Amine: 3-Nitro derivatives are reduced to 3-amino-pyrrolo[2,3-b]pyridines using Raney Ni/H₂, though intermediates are unstable .
  • Acylation: 3-Amino derivatives react with nicotinoyl chloride to form N-acylated products (e.g., 8a, 36% yield), critical for bioactive compound development .

Comparison with Non-Nitro Analogs:

  • 5-Bromo-3-iodo Derivatives: Serve as intermediates for Sonogashira couplings (e.g., phenylethynyl substitution at position 3, 51% yield) .
  • Aldehyde Derivatives : 5-Bromo-3-carbaldehyde (67% yield) undergoes Grignard reactions, highlighting versatility absent in nitro-containing compounds .

Biological Activity

5-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound features a fused pyrrole and pyridine ring system with a methyl group at the 5-position and a nitro group at the 3-position. This unique structure contributes to its chemical reactivity and biological activity.

Property Value
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
CAS Number1190318-47-8

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may affect cellular components and pathways. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes.
  • Cellular Interaction : It can interact with receptors or other proteins, modulating their activity.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain pathogens.

Antitumor Activity

Research indicates that derivatives of pyrrolopyridine compounds, including this compound, exhibit anticancer properties. For instance, studies have shown that these compounds can induce cytotoxic effects in various cancer cell lines by disrupting cell proliferation pathways.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several bacterial strains. In vitro assays demonstrated that it possesses significant inhibitory effects against pathogens such as Mycobacterium tuberculosis and other bacteria.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Research findings indicate that it can reduce the expression of pro-inflammatory markers such as iNOS and COX-2, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Antitumor Efficacy Study :
    • A study assessed the cytotoxicity of this compound against ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cells.
  • Antimicrobial Activity Assessment :
    • In vitro testing against Mycobacterium tuberculosis revealed that the compound had a minimum inhibitory concentration (MIC) value below 0.15 µM, indicating strong antimicrobial potential.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Modifications to the nitro or methyl groups can significantly influence their pharmacological properties. For example:

Modification Effect on Activity
Reduction of Nitro GroupIncreased enzyme inhibition
Substitution at 5-positionAltered cytotoxicity profile

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine, and how do reaction conditions impact yield and purity?

  • Methodology :

  • Cyclization and Functionalization : Use precursors like pyrrolo[2,3-b]pyridine derivatives with methyl and nitro groups introduced via regioselective nitration (e.g., HNO₃/H₂SO₄ under controlled temperatures). For example, describes nitration at 110°C for 6 hours, followed by purification via column chromatography .
  • Protection/Deprotection : Tosyl (Ts) groups are often used to protect reactive NH sites during synthesis (e.g., using TsCl and NaH in THF, as in ), improving reaction control .
    • Optimization : Yield depends on solvent polarity (e.g., DMF vs. toluene), catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki couplings), and stoichiometric ratios of reagents like boronic acids ( ) .

Q. How are spectroscopic techniques (NMR, HRMS) utilized to confirm the structure of this compound?

  • 1H NMR : Key signals include aromatic protons (δ 7.0–9.0 ppm) and methyl groups (δ 2.3–2.5 ppm). For example, reports coupling constants (e.g., J = 5.4 Hz) to confirm substitution patterns .
  • HRMS : Exact mass analysis (e.g., [M+H]+) validates molecular formulas. achieved a match between calculated (C₃₃H₂₅N₆O₉) and observed HRMS data (649.1686) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyrrolo[3,2-b]pyridine core?

  • Directed Metalation : Use directing groups (e.g., nitro or methyl) to control electrophilic substitution. highlights iodine-directed C–H activation for bromination .
  • Cross-Coupling : Suzuki-Miyaura reactions with substituted boronic acids (e.g., 3,4-dimethoxyphenylboronic acid in ) enable selective C–C bond formation at the 3- or 5-position .
  • Table 1 : Comparison of Regioselective Functionalization Methods

PositionMethodExample ConditionsYieldRef
C-3Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 105°C58%
C-5NitrationHNO₃/H₂SO₄, 110°C67%

Q. How do structural modifications (e.g., nitro group positioning) influence biological activity in related pyrrolopyridine derivatives?

  • Structure-Activity Relationships (SAR) :

  • Nitro Group : Enhances electron-withdrawing effects, improving binding to enzymatic targets (e.g., kinase inhibitors in ). Derivatives with nitro at C-3 show higher potency than C-5 analogs .
  • Methyl Group : Increases lipophilicity and metabolic stability. notes methylated analogs exhibit improved cellular permeability in anticancer assays .
    • Contradictions : and report conflicting data on nitro group effects in kinase vs. antiproliferative assays, suggesting target-specific SAR .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-BINAP complexes) for enantioselective steps ( ) .
  • Continuous Flow Reactors : highlights industrial-scale synthesis with flow reactors to enhance reproducibility and reduce side reactions .

Methodological Considerations

Q. How can computational methods (DFT, molecular docking) guide the design of 5-methyl-3-nitro-pyrrolopyridine derivatives?

  • DFT Calculations : Predict regioselectivity of electrophilic substitution using frontier molecular orbital (FMO) analysis (e.g., HOMO localization at C-3 in ) .
  • Docking Studies : Model interactions with targets (e.g., FGFR kinases) to prioritize substituents for synthesis ( ) .

Data Contradictions and Resolution

  • Nitration Efficiency : reports 67% yield at 110°C, while achieves 49% under similar conditions. Differences may arise from solvent choice (acetic acid vs. DMF) or substrate pre-functionalization .
  • Biological Activity : emphasizes nitro groups for kinase inhibition, whereas links methyl groups to antiproliferative effects. Target-specific optimization is critical .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
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5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine

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